molecular formula C14H22O4 B085096 Divinyl sebacate CAS No. 10355-50-7

Divinyl sebacate

Cat. No. B085096
CAS RN: 10355-50-7
M. Wt: 254.32 g/mol
InChI Key: CHQUIOWVSPIVJB-UHFFFAOYSA-N
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Description

Divinyl sebacate is a diester and vinylic crosslinking monomer . It has a molecular formula of C14H22O4 . The average mass is 254.322 Da and the monoisotopic mass is 254.151810 Da .


Synthesis Analysis

Divinyl sebacate can be synthesized from Sebacic acid and VINYL PROPIONATE . Another method involves the enzymatic polymerization of divinyl adipate (DVA) in the presence of Novozym 435 . The reaction between glycerol and divinyl adipate by varying the stoichiometry and amount of catalyst has also been reported .


Molecular Structure Analysis

The molecular structure of Divinyl sebacate consists of freely rotating bonds, H bond acceptors, and H bond donors . It has a molar refractivity of 69.9±0.3 cm^3 .


Chemical Reactions Analysis

Divinyl esters of adipic, sebacic, dodecanedioic, tridecanedioic acid were synthesized by the transvinylation reaction of acid with an excess of vinyl propionate by using mercuric acetate and sulfuric acid as catalysts .


Physical And Chemical Properties Analysis

Divinyl sebacate has a density of 1.0±0.1 g/cm^3, a boiling point of 329.4±25.0 °C at 760 mmHg, and a flash point of 154.3±21.6 °C . It has a polar surface area of 53 Å^2 and a molar volume of 256.8±3.0 cm^3 .

Scientific Research Applications

  • Cross-linkable Polyesters Synthesis : Divinyl sebacate has been used in enzymatic synthesis to create cross-linkable polyesters, which are useful for making transparent films. These polyesters, made using divinyl sebacate and glycerol with Candida antarctica lipase as a catalyst, have unsaturated groups in their side chains and can be hardened by cobalt naphthenate catalyst or thermal treatment (Tsujimoto, Uyama, & Kobayashi, 2001).

  • Regioselective Polymerization : Divinyl sebacate has been involved in lipase-catalyzed regioselective polymerization processes, particularly with triols, to produce polymers with specific microstructures. This method allows for control over the polymer's structure, which is crucial for certain applications (Uyama, Inada, & Kobayashi, 2001).

  • Plasticizers for Nitrile Rubber : It has been used to create divinyl sulfone-eleostearate adducts as plasticizers for nitrile rubber, providing efficient plasticization and meeting industrial requirements for low-temperature flexibility (Placek, Pastor, Hughes, & Bickford, 1961).

  • Biomedical Applications : Divinyl sebacate is a component in the synthesis of biodegradable polymers like Poly(glycerol sebacate) (PGS), which has extensive biomedical applications due to its biocompatibility and biodegradability. PGS is used in soft tissue replacement, drug delivery, and as a tissue adhesive (Rai, Tallawi, Grigore, & Boccaccini, 2012).

  • Light Stabilizer in Plastic Materials : Tinuvin 770, a compound derived from divinyl sebacate, is used as a light stabilizer in plastics. It has been studied for its potential health effects when leached from plastics into the environment or food sources (Sótonyi, Keller, Járay, Nemes, Benkő, Kovács, Tolokán, & Rajs, 2001).

Future Directions

Divinyl sebacate has potential applications in the synthesis of hyperbranched polyesters for pharmaceutical and biomedical applications . The production of glycerol-derived macromers able to undergo further reactions/chemical modifications for customization as functional systems and building blocks for polymer synthesis is a promising area of research .

properties

IUPAC Name

bis(ethenyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUIOWVSPIVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465165
Record name DIVINYL SEBACATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divinyl sebacate

CAS RN

10355-50-7
Record name DIVINYL SEBACATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 g (74.2 mmol) of sebacic acid, 0.66 g (2.06 mmol) of mercury(II)acetate, and 0.12 g of hydroquinone were precharged in 75 ml of vinyl acetate into a 250 ml three-necked flask and stirred for 20 minutes under argon. Then, 0.09 g (0.01 mol) of p-toluenesulfonic acid were added as a catalyst, and the reaction mixture was refluxed for 4 hours. After cooling down to room temperature, the obtained solution was diluted with 200 ml ethyl acetate and extracted with 150 ml 2N NaOH. The organic phase was dried over Na2SO4, and the volatile components were removed on a rotary evaporator. Purification by flash column chromatography on silica gel (PE:EE=10:1) yielded 8.9 g (47% of th.) of a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
H Uyama, K Inada, S Kobayashi - Macromolecular Bioscience, 2001 - Wiley Online Library
… [25–27] In the polymerization of divinyl sebacate … divinyl sebacate and triols has been performed in bulk. NMR analysis of the product obtained by the polymerization of divinyl sebacate …
Number of citations: 94 onlinelibrary.wiley.com
H Uyama, K Inada, S Kobayashi - Macromolecular rapid …, 1999 - Wiley Online Library
… divinyl sebacate and triols has been carried out. Immobilized lipase derived from Candida antarctica induces the polymerization of divinyl sebacate … polymerization of divinyl sebacate (1…
Number of citations: 77 onlinelibrary.wiley.com
H Uyama, E Klegraf, S Wada, S Kobayashi - Chemistry Letters, 2000 - journal.csj.jp
… This study deals with enzymatic synthesis of a sugar-based polyester by a regioselective polymerization of sorbitol and divinyl sebacate (Eq 1). This is the first example using a sugar …
Number of citations: 69 www.journal.csj.jp
H Uyama, S Yaguchi… - Journal of Polymer Science …, 1999 - Wiley Online Library
… In this study, 1a and divinyl sebacate (1b) were used as divinyl ester monomers. Divinyl sebacate was a new monomer for the enzymatic polymerizations to polyesters. At first, the …
Number of citations: 75 onlinelibrary.wiley.com
H Uyama, S Yaguchi, S Kobayashi - Polymer journal, 1999 - nature.com
… Very recently, we have found that the lipase-catalyzed polymerization of divinyl sebacate and glycerol proceeded regioselectively to give the soluble polyester mainly consisting of 1,3-…
Number of citations: 62 www.nature.com
K Kikukawa, SI Nozakura… - Journal of Polymer …, 1972 - Wiley Online Library
… (CH2),-2COO-, such variation in the rate of polymerization is not expected for the change from divinyl succinate to divinyl sebacate (n = 4-10). Actually the spectroscopic data for the …
Number of citations: 7 onlinelibrary.wiley.com
H Uyama, M Kuwabara, T Tsujimoto… - …, 2003 - ACS Publications
… In this study, lipase CA was used as catalyst for the polymerization of divinyl sebacate and glycerol in the presence of unsaturated or epoxidized fatty acids and the epoxidation of the …
Number of citations: 179 pubs.acs.org
S Namekawa, H Uyama, S Kobayashi - Biomacromolecules, 2000 - ACS Publications
… We acknowledge the gift of divinyl sebacate and lipases from Shin-etsu Chemical Co., Amano Pharmaceutical Co., Nagase Seikiagaku Co., and Novo Nordisk Bioindustry, Ltd. …
Number of citations: 81 pubs.acs.org
H Fan, M Kitagawa, T Raku, Y Tokiwa - Biochemical engineering journal, 2004 - Elsevier
… And two kinds of uridine vinyl esters were prepared via transesterification using uridine with divinyl adipate and divinyl sebacate catalyzed by the Bioprase conc. in dimethylformamide. …
Number of citations: 14 www.sciencedirect.com
H Uyama, S Kobayashi - Journal of Molecular Catalysis B: Enzymatic, 2002 - Elsevier
… NMR analysis of the polymer obtained from divinyl sebacate … polyesters regioselectively from divinyl sebacate and sorbitol, … were also regioselectively polymerized with divinyl sebacate. …
Number of citations: 174 www.sciencedirect.com

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